molecular formula C7H10N2OS B8429346 N-propylthiazole-5-carboxamide

N-propylthiazole-5-carboxamide

Cat. No.: B8429346
M. Wt: 170.23 g/mol
InChI Key: FOOXQODXUBGIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propylthiazole-5-carboxamide is a chemical building block of significant interest in medicinal chemistry and drug discovery. As a member of the thiazole carboxamide family, this compound serves as a versatile precursor for the synthesis of more complex molecules with potential pharmacological activity. Research indicates that thiazole-5-carboxamide derivatives are frequently explored as key scaffolds in the development of novel therapeutic agents due to their favorable drug-like properties, including compliance with Lipinski's Rule of Five, which suggests a high potential for oral bioavailability . This compound and its analogs are investigated for a wide spectrum of biological activities. Specific derivatives have been synthesized and evaluated for their anticancer properties , showing activity against various cancer cell lines such as A-549 (lung cancer) and HCT-8 (intestinal cancer) . Other research avenues include their role as potent antioxidants , with some thiazole-carboxamide compounds demonstrating exceptional free radical scavenging capabilities that surpass the standard antioxidant Trolox . Furthermore, the thiazole core is a privileged structure in the design of peptidomimetics , which are molecules that mimic the biological activity of natural peptides and can modulate Protein-Protein Interactions (PPIs), a promising target for new-generation therapeutics . Researchers utilize this compound as an intermediate in multi-step synthetic processes, including solid-phase synthesis, to create diverse libraries for biological screening . Its structure allows for further functionalization at multiple positions on the thiazole ring, enabling the exploration of structure-activity relationships (SAR) in various research programs. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H10N2OS/c1-2-3-9-7(10)6-4-8-5-11-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

FOOXQODXUBGIJC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=CS1

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for N Propylthiazole 5 Carboxamide

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation Relevant to N-Propylthiazole-5-carboxamide Synthesis

The formation of the thiazole ring is a cornerstone of this compound synthesis. Historically, the Hantzsch thiazole synthesis has been a widely employed method. This classical approach typically involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of a 5-carboxamide derivative, a starting material such as ethyl bromopyruvate could be reacted with a suitable thioamide. nih.gov

Contemporary methods have built upon these foundations, introducing greater efficiency and substrate scope. One such method involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with thiourea (B124793) derivatives in the presence of sulfuryl chloride (SO2Cl2) to form 2-chloro intermediates. vulcanchem.com Subsequent cyclization, catalyzed by HCl gas, yields the thiazole ring. vulcanchem.com Another innovative approach is a three-component, one-pot reaction involving potassium methyl cyanimidodithiocarbonate, 2-halo-N-arylacetamides, and various alcohols to produce 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides. rhhz.net This method offers the advantage of structural diversity through the variation of the alcohol and aryl amine components. rhhz.net

Furthermore, a facile method for preparing 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. semanticscholar.org This approach has demonstrated high yields, reaching up to 95% for certain derivatives.

A plausible reaction mechanism for the formation of certain thiazole-5-carboxamides involves the initial reaction of a thioamide with an α-haloketone to form an intermediate, which then undergoes cyclization and dehydration to yield the thiazole ring. The specific pathway can be influenced by reaction conditions, such as the presence of acid or base catalysts. For instance, in some syntheses, the formation of HCl during the reaction can facilitate the dehydration step to form the thiazole ring. mdpi.com

Chemoselective Amidation and Carboxamide Formation Techniques for the N-Propyl Side Chain

The introduction of the N-propyl side chain is achieved through an amidation reaction, a critical step that requires high chemoselectivity to avoid unwanted side reactions with other functional groups present in the thiazole core. A common strategy involves the initial synthesis of thiazole-5-carboxylic acid, which is then activated and reacted with n-propylamine.

The conversion of the carboxylic acid to an acyl chloride is a frequently used activation method. Reagents such as oxalyl chloride or thionyl chloride are effective for this transformation. The resulting acyl chloride is then reacted with n-propylamine, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine, to yield the desired this compound. vulcanchem.commdpi.com

Alternatively, peptide coupling agents can be employed for the direct amidation of the carboxylic acid, bypassing the need to form the acyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HCTU) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can facilitate the formation of the amide bond under mild conditions. nih.govevitachem.com

A study on imidazole (B134444) carbamates and ureas has shown them to be effective chemoselective reagents for amidation. organic-chemistry.org This method provides a safer alternative to some traditional reagents. organic-chemistry.org Furthermore, calcium-catalyzed direct amidation of carboxylic esters with primary amines offers a green and mild approach that proceeds with high chemoselectivity. rsc.org ortho-Iodo arylboronic acids have also been identified as effective catalysts for the direct amidation of carboxylic acids. acs.org

The choice of solvent is also critical for a successful amidation. Dichloromethane is a commonly used solvent that has been shown to prevent decomposition that can occur in other solvents like DMF at elevated temperatures. vulcanchem.com

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound introduces the challenge of controlling stereochemistry. This is particularly relevant when substituents on the thiazole ring or the N-propyl side chain create chiral centers.

One strategy involves the use of chiral building blocks. For instance, starting with a chiral amine or a chiral α-amino acid derivative can introduce a stereocenter that is maintained throughout the synthetic sequence. The stereoselective synthesis of a β-amino-α-hydroxy aldehyde intermediate for an HIV proteinase inhibitor involved the chelation-controlled addition of 2-(trimethylsilyl)thiazole (B1297445) to α-amino aldehydes. acs.org

Asymmetric catalysis provides another powerful tool for stereoselective synthesis. Chiral catalysts can be used to induce enantioselectivity in key bond-forming reactions. For example, chiral thioureas have been employed as organocatalysts in various stereoselective transformations, including Michael additions. nih.gov The synthesis of chiral, rosin-derived thiourea has been shown to efficiently catalyze the stereoselective preparation of chiral cyclic thioureas. nih.gov

The synthesis of a tripeptide substructure of the antibiotic nosiheptide (B1679978) involved the stereoselective synthesis of a protected (1S,3S)-2-[(1-amino-3-carboxy-3-hydroxypropyl)]thiazole-4-carboxylic acid derivative starting from 5-oxo-L-proline. oup.com This demonstrates how complex stereochemistry can be established through a multi-step synthesis using chiral starting materials and controlled reactions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rroij.com These principles focus on areas such as atom economy, the use of safer solvents, and the development of catalytic and energy-efficient reactions. acs.orgencyclopedia.pub

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org One-pot, multi-component reactions, such as the one described for the synthesis of 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides, are excellent examples of atom-economical processes. rhhz.net

Safer Solvents and Auxiliaries: The use of hazardous solvents is minimized or replaced with greener alternatives. skpharmteco.com For example, research into solvent choices for peptide synthesis has explored alternatives to DMF, NMP, and CH2Cl2. skpharmteco.com The use of water as a solvent or performing reactions under solvent-free conditions, such as grinding techniques, are also key green chemistry approaches. encyclopedia.pubekb.eg

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org This reduces waste and often leads to more efficient reactions. The development of palladium-N-heterocyclic carbene (NHC) complexes for direct C-H arylation reactions on thiazole rings is an example of a highly efficient catalytic method. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. encyclopedia.pub Microwave-assisted synthesis and ultrasonication are techniques that can enhance reaction rates, often with reduced energy input compared to conventional heating. encyclopedia.pub

Flow Chemistry and Scalable Synthetic Routes for this compound Production

For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. cdg.ac.at Flow reactors, particularly microreactors, provide enhanced heat and mass transfer, leading to better control over reaction conditions, improved safety, and often higher yields and purity. cdg.ac.atscielo.br

Key advantages of flow chemistry include:

Shorter Reaction Times: The efficient mixing and heat transfer in flow reactors can significantly reduce reaction times. cdg.ac.at

Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. scielo.br

Scalability: Scaling up production in a flow system can be achieved by running the system for longer periods or by "numbering-up," which involves using multiple reactors in parallel. scielo.br This avoids the challenges often encountered when scaling up batch reactors.

Process Control: Flow systems allow for precise control over parameters such as temperature, pressure, and residence time, leading to greater consistency and reproducibility. bioduro.com

Flow chemistry has been successfully applied to various synthetic transformations relevant to the synthesis of this compound, including high-temperature eliminations, aminations under high pressure, and photochemical reactions. bioduro.com For example, a flow process was developed for a chemoenzymatic synthesis of an optically pure alcohol, a precursor for a complex pharmaceutical intermediate. nih.gov

The table below summarizes the comparison between batch and flow chemistry for chemical synthesis.

FeatureBatch ChemistryFlow Chemistry
Reaction Vessel Single, large reactorContinuous flow through a smaller reactor (e.g., microreactor, tube reactor)
Heat Transfer Often inefficient, leading to temperature gradientsHighly efficient due to high surface-area-to-volume ratio cdg.ac.at
Mass Transfer Can be limited by stirring efficiencyRapid and efficient mixing scielo.br
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reaction volumes scielo.br
Scalability Can be challenging, often requiring re-optimizationSimpler to scale by extending run time or using parallel reactors scielo.br
Process Control More difficult to precisely control all parametersPrecise control over temperature, pressure, and residence time bioduro.com

Catalytic Methods in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in the modern synthesis of this compound and its precursors, offering pathways to increased efficiency, selectivity, and sustainability. acs.org

Thiazole Ring Formation: As mentioned earlier, the introduction of HCl gas can catalyze the cyclization step in some thiazole syntheses. vulcanchem.com

Amidation: The amidation of the thiazole-5-carboxylic acid can be catalyzed by various agents. Boronic acid derivatives, specifically ortho-iodo arylboronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines under mild conditions. acs.org Studies have shown that an electron-donating substituent on the arylboronic acid, such as a methoxy (B1213986) group, can enhance the catalytic activity. acs.org Calcium-based catalysts have also been developed for the chemoselective amidation of esters. rsc.org

C-H Functionalization: Palladium-catalyzed direct C-H arylation has become a powerful tool for modifying the thiazole ring. Palladium-N-heterocyclic carbene (Pd-NHC) complexes have shown high catalytic activity for the C5 arylation of thiazole derivatives with aryl bromides. researchgate.netresearchgate.net These reactions are often regioselective, yielding only the C5-arylated product. researchgate.net This methodology allows for the late-stage functionalization of the thiazole core, providing access to a wide range of analogues.

The table below provides examples of catalytic methods used in the synthesis of thiazole derivatives.

ReactionCatalystPrecursorsProductReference
Thiazole Ring CyclizationHCl gas2-chloro intermediate from ethyl 4,4,4-trifluoro-3-oxobutanoate and thiourea derivativeThiazole ring vulcanchem.com
Direct Amidationortho-Iodo arylboronic acidsCarboxylic acid, AmineAmide acs.org
Direct Amidation of EstersCalcium-based catalystsEster, Primary amineAmide rsc.org
C5 ArylationPalladium-NHC complexesThiazole derivative, Aryl bromideC5-arylated thiazole researchgate.netresearchgate.net

Comprehensive Structural Elucidation and Conformational Analysis of N Propylthiazole 5 Carboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Propylthiazole-5-carboxamide (e.g., 2D NMR, Solid-State NMR, Dynamic NMR)

Advanced NMR spectroscopy provides unparalleled insight into the molecular structure of this compound in both solution and the solid state.

Two-Dimensional (2D) NMR Spectroscopy: One-dimensional (1D) ¹H and ¹³C NMR provide the foundational chemical shift and coupling information. For this compound, the proton spectrum is expected to show distinct signals for the thiazole (B1198619) ring protons (H2 and H4), the amide proton (N-H), and the n-propyl group protons (-CH₂CH₂CH₃). The ¹³C spectrum would similarly display unique resonances for the thiazole ring carbons, the carbonyl carbon, and the propyl chain carbons.

Based on data from analogous N-alkyl-thiazole-5-carboxamides, the expected chemical shifts can be predicted. For instance, the thiazole H2 proton is typically the most deshielded ring proton, appearing significantly downfield.

2D NMR techniques are crucial for unambiguous assignment of these resonances.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, clearly linking the adjacent methylene (B1212753) and methyl groups of the propyl chain (H-1' to H-2' and H-2' to H-3').

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom in the propyl chain and the protonated carbons of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations would include the amide N-H proton to the carbonyl carbon (C=O) and the thiazole C5 carbon, and the thiazole H4 proton to the C5 and carbonyl carbons, confirming the connectivity of the carboxamide group to the thiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in DMSO-d₆)

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
Thiazole H29.1 - 9.3-C4, C5
Thiazole C2-150 - 152-
Thiazole H48.4 - 8.6-C2, C5, C=O
Thiazole C4-143 - 145-
Thiazole C5-135 - 137-
Amide C=O-160 - 162-
Amide N-H8.6 - 8.9 (t)-C=O, C5, C-1'
Propyl C-1' (CH₂)3.2 - 3.4 (q)39 - 41C=O, C-2', C-3'
Propyl C-2' (CH₂)1.5 - 1.7 (sext)22 - 24C-1', C-3'
Propyl C-3' (CH₃)0.8 - 1.0 (t)11 - 13C-1', C-2'

Solid-State NMR (SSNMR): SSNMR is a powerful tool for studying the compound in its crystalline or amorphous solid form. It can distinguish between different polymorphs (crystal forms), which may exhibit distinct conformations and packing arrangements. ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would provide information on the number of crystallographically inequivalent molecules in the unit cell and reveal subtle conformational differences not observable in solution.

Dynamic NMR (DNMR): DNMR studies can provide information on conformational dynamics, particularly the restricted rotation around the amide C-N bond. Due to the partial double-bond character of the amide linkage, rotation is slow on the NMR timescale at room temperature. This can lead to the observation of two distinct sets of signals (rotamers) for the propyl group protons, especially those closest to the nitrogen (C-1' protons). By acquiring spectra at varying temperatures, the coalescence of these signals can be observed, allowing for the calculation of the rotational energy barrier (ΔG‡).

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₀N₂OS). Electron Impact (EI) or Electrospray Ionization (ESI) techniques are typically employed. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amides. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion, leading to a prominent fragment ion.

McLafferty Rearrangement: If the alkyl chain is sufficiently long (as it is with a propyl group), a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, resulting in the elimination of a neutral propene molecule (CH₂=CHCH₃, 42 Da).

Amide Bond Cleavage: Direct cleavage of the amide bond can occur in two ways:

Formation of the thiazole-5-carbonyl cation ([C₄H₂NSCO]⁺, m/z 128). This is often a very stable and abundant ion.

Formation of the propylaminium cation ([C₃H₇NH]⁺, m/z 58).

Thiazole Ring Fragmentation: The stable thiazole ring can also fragment, typically involving the loss of small molecules like HCN or acetylene.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass/charge)Proposed Fragment Ion StructureFragmentation Pathway
170[C₇H₁₀N₂OS]⁺•Molecular Ion (M⁺•)
141[C₅H₅N₂OS]⁺M⁺• - •C₂H₅ (Alpha-cleavage)
128[C₄H₂NSCO]⁺Amide bond cleavage (acylium ion)
128[C₅H₆N₂S]⁺•M⁺• - C=O (Loss of Carbon Monoxide)
112[C₄H₄N₂S]⁺•M⁺• - C₃H₆ (McLafferty Rearrangement)
85[C₄H₃S]⁺Cleavage of the thiazole ring
58[C₃H₇NH]⁺Amide bond cleavage (aminium ion)

Single Crystal X-Ray Diffraction Studies of this compound and its Co-crystals/Salts

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related thiazole carboxamide structures reveals key expected features. mdpi.comresearchgate.net

The analysis would confirm the planarity of the thiazole ring. The carboxamide group is also typically planar, but there is often a significant dihedral angle between the plane of the thiazole ring and the plane of the amide group. This torsion is a key conformational parameter.

Intermolecular interactions are crucial in defining the crystal packing. For this compound, strong intermolecular hydrogen bonds are expected between the amide N-H donor of one molecule and the carbonyl C=O oxygen acceptor of a neighboring molecule. This interaction often leads to the formation of infinite chains or dimeric motifs in the crystal lattice. The thiazole nitrogen atom can also act as a hydrogen bond acceptor. Weaker C-H···S and C-H···O interactions, along with van der Waals forces involving the propyl chains, would further stabilize the crystal structure.

Studying co-crystals or salts could reveal how these intermolecular interactions can be systematically modified, potentially influencing the compound's physical properties.

Table 3: Expected Crystallographic Parameters and Interactions for this compound

Parameter / InteractionExpected Observation
Thiazole Ring GeometryPlanar, with bond lengths and angles characteristic of an aromatic heterocycle.
Amide Group GeometryPlanar, with a C-N bond length intermediate between a single and double bond (~1.33 Å).
ConformationA notable dihedral angle between the thiazole ring and the amide plane.
Primary Intermolecular ForceStrong N-H···O=C hydrogen bonding, likely forming chains or centrosymmetric dimers.
Secondary InteractionsC-H···N (thiazole), C-H···S, and van der Waals interactions involving the propyl group.
PolymorphismThe possibility of multiple crystal forms (polymorphs) with different packing and conformational arrangements exists.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Conformation and Intermolecular Interactions of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a characteristic fingerprint and insights into functional groups and bonding.

Amide Group Vibrations: The amide group has several characteristic bands. The C=O stretching vibration (Amide I band) is expected to be a very strong band in the IR spectrum, typically around 1640-1670 cm⁻¹. Its position is sensitive to hydrogen bonding; stronger H-bonds shift the peak to a lower wavenumber. The N-H stretching vibration appears as a sharp to medium band around 3200-3400 cm⁻¹. In the solid state, this band is often broadened and shifted to lower frequency due to hydrogen bonding. The N-H bending vibration (Amide II band) occurs around 1550 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and C-H bending vibrations will also be present at lower frequencies.

Propyl Group Vibrations: The aliphatic propyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and CH₂/CH₃ bending (scissoring/rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy is complementary to FT-IR. The symmetric vibrations of the thiazole ring and the C-S bond are often more intense in the Raman spectrum, whereas the highly polar carbonyl group gives a stronger signal in the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)3400 - 3200 (Medium, Broad)Weak
C-H Stretch (Thiazole)3150 - 3050 (Weak)Medium
C-H Stretch (Aliphatic)2960 - 2850 (Strong)Strong
C=O Stretch (Amide I)1670 - 1640 (Very Strong)Medium
C=N, C=C Stretch (Thiazole Ring)1600 - 1400 (Medium-Strong)Strong
N-H Bend (Amide II)1570 - 1530 (Strong)Weak
C-H Bend (Aliphatic)1470 - 1370 (Medium)Medium
C-N Stretch (Amide III)1300 - 1200 (Medium)Medium
Thiazole Ring Modes (inc. C-S)900 - 600 (Medium)Strong

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of this compound Analogues

This compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, these techniques are indispensable for characterizing chiral analogues.

A chiral analogue could be readily synthesized, for example, by replacing the n-propyl group with a chiral substituent such as a sec-butyl or 1-phenylethyl group, introducing a stereocenter adjacent to the amide nitrogen.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. For a chiral analogue of this compound, the electronic transitions associated with the thiazole ring and the amide chromophore would become CD-active. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

Application in Stereochemical Assignment: By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can be unambiguously determined. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophores.

Therefore, while not applicable to the parent compound, chiroptical methods are a critical tool for the full stereochemical elucidation of any chiral derivatives of this compound.

Computational Chemistry and Molecular Modeling of N Propylthiazole 5 Carboxamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of N-Propylthiazole-5-carboxamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of the molecule, which in turn dictates its reactivity and potential interactions with biological targets.

DFT analysis of related thiazole (B1198619) carboxamide derivatives has been used to evaluate chemical reactivity by calculating the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). metu.edu.tr The energy of HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. mdpi.com

For this compound, these calculations would reveal the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict its stability. Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can elucidate hyperconjugative interactions and charge delocalization within the molecule, explaining the stability conferred by interactions between the thiazole ring and its carboxamide and propyl substituents. mdpi.com Such studies provide a theoretical foundation for understanding the molecule's behavior in a biological system.

Table 1: Representative Quantum Chemical Descriptors for a Thiazole Carboxamide Analog

Descriptor Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capacity
LUMO Energy -1.2 eV Indicates electron-accepting capacity
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Influences solubility and binding interactions

Note: Data are illustrative, based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of this compound. nih.gov By simulating the movement of atoms over time, MD can reveal the molecule's preferred conformations, its flexibility, and how it interacts with its environment, particularly with solvents like water. This is crucial for understanding how the molecule behaves in the aqueous environment of the body and how it might adapt its shape to fit into a biological target's binding site.

An MD simulation for this compound would typically involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms over a series of time steps. plos.orgmdpi.com The resulting trajectory provides a detailed view of its conformational landscape. Key analyses would include:

Conformational Analysis: Identifying the most stable, low-energy shapes of the molecule by analyzing dihedral angles, particularly around the rotatable bonds connecting the propyl group and the carboxamide moiety to the thiazole ring.

Solvent Interactions: Examining the formation and dynamics of hydrogen bonds between the carboxamide group (a hydrogen bond donor and acceptor) and surrounding water molecules. The hydrophobic propyl group's interaction with water would also be characterized, providing insight into the molecule's solubility and lipophilicity.

Flexibility: Quantifying the flexibility of different parts of the molecule, such as the propyl chain, through metrics like the Root Mean Square Fluctuation (RMSF) of atomic positions. nih.gov

Understanding these dynamics is essential, as a molecule's ability to adopt a specific conformation is often a prerequisite for biological activity. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues

The core structure of this compound serves as a valuable scaffold for designing new, potentially more effective analogues. Both ligand-based and structure-based drug design strategies are applicable.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with this compound as a "lead compound," analogues can be designed by modifying its functional groups. For example, the propyl group could be replaced with other alkyl or aryl groups to explore how changes in size, shape, and hydrophobicity affect activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on a series of such analogues can build a predictive model that links chemical structures to biological effects. nih.gov

Structure-Based Design: When the 3D structure of the target protein is known, this becomes a powerful strategy. Researchers can use the crystal structure of the target to rationally design molecules that fit precisely into the binding site. nih.gov Using this compound as a starting point, computational tools can suggest modifications that would enhance binding affinity by forming additional hydrogen bonds, salt bridges, or hydrophobic interactions with the target's amino acid residues. biointerfaceresearch.com This method was employed in the design of thiazole carboxamide derivatives as potential COX inhibitors. nih.gov

Docking and Molecular Mechanics Studies of this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.net It uses scoring functions to estimate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger interaction.

In a typical docking study, this compound would be placed into the active site of a target protein (e.g., a kinase or cyclooxygenase enzyme, which are common targets for thiazole derivatives). nih.govijpsr.com The simulation would then explore various binding poses and score them. The results would identify the most likely binding mode and highlight key interactions, such as:

Hydrogen Bonds: The amide group (-CONH-) is a prime candidate for forming hydrogen bonds with amino acid residues like serine, threonine, or histidine.

Hydrophobic Interactions: The propyl group and the thiazole ring itself can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine.

Pi-Pi Stacking: The aromatic thiazole ring could interact with the aromatic rings of residues like tyrosine or tryptophan.

For related thiazole carboxamide derivatives docked against COX enzymes, docking scores have been reported in the range of -5 to -7 kcal/mol. nih.gov These studies provide atomic-level insights that can explain the molecule's mechanism of action and guide further optimization. semanticscholar.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Binding Mode Docking Score (kcal/mol) Key Interacting Residues Interaction Type
1 -7.2 ASP-154 Hydrogen Bond (with amide NH)
LYS-88 Hydrogen Bond (with amide C=O)
VAL-70, ILE-135 Hydrophobic Interaction (with propyl group)
2 -6.5 GLN-150 Hydrogen Bond (with amide C=O)
PHE-152 Pi-Pi Stacking (with thiazole ring)

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

In Silico Prediction of Preclinical ADME Properties for this compound

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico tools can predict these properties early in the drug discovery process, saving significant resources. mdpi.com For this compound, a variety of ADME parameters would be calculated based on its structure.

Many computational models use rules like Lipinski's Rule of Five to assess "drug-likeness." mdpi.com A compound is likely to have good oral bioavailability if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5). Studies on various thiazole derivatives have shown that they generally exhibit good ADME profiles. nih.govmdpi.com

Table 3: Predicted ADME Properties for this compound

Property Predicted Value/Classification Importance in Drug Discovery
Molecular Weight ~184 g/mol Meets Lipinski's rule (<500)
logP (Lipophilicity) ~1.8 Meets Lipinski's rule (<5); indicates good solubility/permeability balance
Hydrogen Bond Donors 1 Meets Lipinski's rule (≤5)
Hydrogen Bond Acceptors 3 Meets Lipinski's rule (≤10)
Aqueous Solubility (logS) High Good solubility is needed for absorption
Human Intestinal Absorption High (>90%) Predicts good absorption from the gut
Blood-Brain Barrier Permeation Low Suggests the compound is less likely to cause CNS side effects
CYP450 Inhibition Predicted non-inhibitor Low potential for drug-drug interactions

Note: Values are estimations based on the structure of this compound and typical predictions for similar molecules. biointerfaceresearch.commdpi.com

Pharmacophore Modeling Based on this compound's Structural Features

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to bind to a specific biological target. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a pharmacophore model can be hypothesized. nih.gov This model would likely include:

One Hydrogen Bond Donor: The N-H group of the carboxamide.

Two Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the carboxamide and the nitrogen atom in the thiazole ring.

One Hydrophobic Feature: The n-propyl group.

One Aromatic Ring Feature: The thiazole ring itself.

This model serves as a 3D query for searching large chemical databases to find other diverse molecules that might have the same biological activity. researchgate.net It is a cornerstone of ligand-based drug design and can be refined with data from more potent analogues to create a more accurate predictive tool for discovering novel therapeutic agents. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Propylthiazole 5 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on the Thiazole (B1198619) Ring of N-Propylthiazole-5-carboxamide

The thiazole ring is a critical pharmacophore in many biologically active compounds. Modifications to this heterocyclic core in this compound derivatives have been shown to significantly impact their biological profiles.

Research into various thiazole derivatives has demonstrated that the nature and position of substituents on the thiazole ring are pivotal for their activity. For instance, in a series of 2,5-disubstituted thiazole derivatives, certain substitutions were found to be crucial for potent antimicrobial activity against resistant bacterial strains. nih.gov While not specific to this compound, these findings suggest that similar modifications could modulate its biological effects.

In a study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, the thiazole carboxamide moiety was found to be more suitable for hydrogen-bonding interactions with the target enzyme compared to thiadiazole carboxamide. nih.gov This highlights the importance of the thiazole nitrogen in target engagement. Furthermore, the introduction of a methyl group at the 4-position of the thiazole ring in a series of COX inhibitors improved the fitting geometry within the active site, suggesting that even small alkyl substituents can positively influence activity. acs.org

The electronic properties of substituents also play a significant role. Studies on other classes of thiazole derivatives have shown that electron-donating or electron-withdrawing groups on a phenyl ring attached to the thiazole can influence activity, indicating that the electronic environment of the thiazole ring is a key determinant of biological function. nih.gov

Table 1: Effect of Thiazole Ring Substituents on the Biological Activity of Analogous Thiazole-5-carboxamide (B1230067) Derivatives

Substituent at Position 2 Substituent at Position 4 Observed Biological Activity Trend Reference Compound Class
PhenylTrifluoromethylModerate anticancer activity2-phenyl-4-trifluoromethyl thiazole-5-carboxamides mdpi.com
2-ChlorophenylTrifluoromethylHighest anticancer activity in the series2-phenyl-4-trifluoromethyl thiazole-5-carboxamides mdpi.com
4-MethoxyphenylMethylImproved COX inhibition potency2-(methoxyphenyl)-4-methylthiazole-5-carboxamides acs.org

Modification of the N-Propyl Side Chain and its Impact on Biological Activity

The N-propyl side chain of this compound is a key lipophilic feature that can influence its interaction with biological targets and its pharmacokinetic properties. While specific studies on the systematic modification of the N-propyl group in this exact compound are not extensively documented, general principles from related N-alkyl carboxamide series can provide valuable insights.

In many ligand-receptor interactions, the length and branching of an alkyl chain can significantly affect binding affinity. A propyl group often provides a balance between lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets, and aqueous solubility.

For instance, in a study of thiazole derivatives, compounds with ethylamino substituents exhibited higher inhibitory activity than the corresponding methylamino substituents, suggesting that increasing the alkyl chain length can be beneficial for activity. nih.gov This trend implies that variations of the N-propyl group, such as branching to an isopropyl group or extension to a butyl group, could fine-tune the biological activity of this compound.

The hydrophobic pocket of a target protein is often sensitive to the size of the substituent. In one study, a bulky substituent weakened the potency of a thiazole derivative, indicating that there is an optimal size for the alkyl group to fit within the binding site. nih.gov

Table 2: Inferred Impact of N-Alkyl Side Chain Modification on Biological Activity Based on Analogous Systems

N-Alkyl Side Chain Potential Impact on Activity Rationale based on Analogous Systems
N-MethylPotentially lower activityShorter alkyl chain may lead to weaker hydrophobic interactions.
N-EthylPotentially increased activityIncreased lipophilicity and better fit in some hydrophobic pockets.
N-PropylBaseline activityReference compound.
N-IsopropylVariable activityBranching can improve binding in some pockets but cause steric hindrance in others.
N-ButylPotentially increased or decreased activityLonger chain may enhance hydrophobic interactions but could also lead to a poor fit.

Carboxamide Moiety Modifications and Their Influence on Binding Affinity

The carboxamide linkage is a crucial structural element in this compound, often participating in hydrogen bonding interactions with biological targets. Modifications to this moiety can have a profound effect on binding affinity and selectivity.

The amide functional group is prevalent in many biologically active molecules due to its ability to form hydrogen bonds. nih.gov The orientation of the carboxamide group is also critical. Ab initio computations on thiazole-4-carboxamide (B1297466) have shown that the carboxamide group is constrained in a specific conformation, which can be crucial for its interaction with enzymes. nih.gov This conformational rigidity can be an important factor in the binding of this compound to its target.

In the development of c-Met kinase inhibitors, the thiazole carboxamide moiety was found to be more suitable for hydrogen-bonding interactions than thiadiazole carboxamide, leading to greater potency. nih.gov This suggests that both the atoms of the carboxamide group and the adjacent thiazole ring contribute to the binding interactions.

Furthermore, replacing the amide linkage with other functional groups or altering its substitution pattern can drastically change the biological activity. For example, the introduction of substituents on the amide nitrogen can influence the molecule's electronic properties and steric profile, thereby affecting its binding affinity.

Table 3: Influence of Carboxamide Moiety Modifications on Binding Affinity in Analogous Systems

Modification Observed Effect on Binding Affinity Reference Compound Class
Thiazole-2-carboxamide vs. Thiazole-4-carboxamideThiazole-2-carboxamide showed better cytotoxicityThiazole/thiadiazole carboxamide derivatives nih.gov
Replacement with 1,3,4-thiadiazoleComplete loss of antagonistic activityN-(thiazol-2-yl) Furanamide derivatives acs.org
Amide N-H as H-bond donorCrucial for binding to target proteinThiazole/thiadiazole carboxamide derivatives nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties.

While specific QSAR/QSPR models for this compound were not found, studies on related thiazole derivatives have been conducted. For instance, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors was performed to build a model that could predict the anti-inflammatory activity of new compounds. laccei.org Such models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

In another study on N-(aryl)-4-(azolylethyl) thiazole-5-carboxamides, topological descriptors were successfully used to develop QSAR models for their activity as VEGF receptor inhibitors. researchgate.net These models can help in the design of new, more potent inhibitors by predicting the activity of yet-unsynthesized compounds.

The development of a QSAR model for this compound analogues would involve synthesizing a series of derivatives with systematic variations in their structure and measuring their biological activity. The resulting data would then be used to build a mathematical model that could guide the design of more potent compounds.

Conformational Flexibility and SAR in this compound Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational flexibility of this compound and its derivatives can play a significant role in their structure-activity relationship.

Computational studies on N-(Thiazol-2-yl) benzamide (B126) have revealed that the conformation of the molecule is stabilized by interactions between the amide and thiazole moieties. researchgate.net Specifically, an attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom was found to be significant. researchgate.net This suggests that the relative orientation of the carboxamide and thiazole groups in this compound is likely to be constrained, which could be important for its biological activity.

The conformation of the N-propyl chain can also influence activity. The flexibility of this chain allows it to adopt different orientations to fit into a binding pocket. Molecular dynamics simulations of a thiazole derivative binding to its target protein showed that the ligand maintained a stable conformation within the binding site, indicating a good fit. acs.org

Understanding the conformational preferences of this compound derivatives is crucial for designing molecules that can adopt the optimal conformation for binding to their target, thereby enhancing their biological activity.

Mechanistic Investigations of N Propylthiazole 5 Carboxamide at the Molecular and Cellular Level

Target Identification and Validation for N-Propylthiazole-5-carboxamide (e.g., Enzyme, Receptor, Protein-Protein Interaction)

No specific molecular target has been identified or validated for this compound in the reviewed literature.

Kinetic and Thermodynamic Characterization of this compound Binding to its Molecular Target

As no molecular target has been identified, there is no available data on the kinetic and thermodynamic properties of this compound binding.

Signaling Pathway Modulation by this compound in Cellular Systems

There is no information available regarding the modulation of any specific signaling pathways by this compound in cellular systems.

Cellular Uptake, Intracellular Localization, and Efflux Mechanisms of this compound

The mechanisms of cellular uptake, intracellular localization, and efflux for this compound have not been investigated.

Omics-Based Profiling (e.g., Transcriptomics, Proteomics, Metabolomics) of this compound Treatment in Preclinical Models

No omics-based profiling studies for this compound treatment in preclinical models have been published.

Elucidation of Downstream Biological Effects Triggered by this compound

The downstream biological effects resulting from the action of this compound are currently unknown.

Preclinical in Vitro Efficacy and Selectivity Profiling of N Propylthiazole 5 Carboxamide

Cell-Based Functional Assays to Determine N-Propylthiazole-5-carboxamide Efficacy in Disease Models (e.g., non-human cell lines)

Cell-based functional assays are crucial for evaluating the biological activity of a compound in a cellular context that mimics a specific disease state. accelevirdx.com For this compound, these assays would assess its ability to modulate cellular functions and phenotypes relevant to a targeted disease.

Detailed Research Findings:

To assess the efficacy of this compound, a panel of non-human cell lines representing a specific disease would be selected. For instance, if targeting a particular cancer, relevant cancer cell lines would be used. The compound's effect on cell viability, proliferation, and apoptosis would be quantified.

A typical cell viability assay, such as the MTT assay, would be employed to determine the concentration-dependent effect of this compound on cell survival. The results would be used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Illustrative Data Table: Cell Viability (MTT) Assay of this compound

Cell LineDisease ModelThis compound IC50 (µM)
Cell Line ACancer Type 15.2
Cell Line BCancer Type 18.1
Normal Cell LineHealthy Control> 100

Enzyme Inhibition and Activation Assays for this compound

Enzyme inhibition and activation assays are performed to determine if this compound exerts its therapeutic effects by directly interacting with and modulating the activity of a specific enzyme.

Detailed Research Findings:

Assuming this compound is designed to target a particular enzyme, its inhibitory or activating potential would be assessed using a purified enzyme preparation. The assay would measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data would be used to determine the IC50 or EC50 (half-maximal effective concentration) value.

Further kinetic studies would be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Illustrative Data Table: Enzyme Inhibition Profile of this compound

Target EnzymeAssay TypeThis compound IC50 (nM)Mechanism of Inhibition
Enzyme XFRET-based15.3Competitive
Enzyme YKinase Glo> 10,000Not Determined

Receptor Binding and Agonist/Antagonist Activity Assays of this compound

These assays are designed to determine if this compound interacts with a specific receptor and to characterize the nature of that interaction (i.e., as an agonist that activates the receptor or an antagonist that blocks it). nih.govnih.gov

Detailed Research Findings:

Receptor binding assays would be conducted using cell membranes expressing the target receptor and a radiolabeled or fluorescently labeled ligand known to bind to that receptor. nih.govnih.gov The ability of this compound to displace the labeled ligand would be measured, and the data would be used to calculate its binding affinity (Ki). nih.gov

Functional assays would then determine whether the compound activates (agonist) or inhibits (antagonist) the receptor's signaling pathway. This could involve measuring changes in downstream signaling molecules like cyclic AMP (cAMP) or calcium ions.

Illustrative Data Table: Receptor Binding and Functional Activity of this compound

Target ReceptorBinding Affinity (Ki, nM)Functional ActivityEfficacy (% of control)
Receptor A25AntagonistN/A
Receptor B> 10,000No significant activityN/A

Off-Target Screening and Selectivity Assessment of this compound Against Related Biomolecules

Off-target screening is a critical step to assess the selectivity of a compound and to identify potential unwanted interactions with other biomolecules, which could lead to adverse effects.

Detailed Research Findings:

This compound would be screened against a broad panel of receptors, enzymes, ion channels, and transporters. This is often done through large-scale screening platforms. The goal is to ensure that the compound interacts potently with its intended target while having minimal activity against other related or unrelated biomolecules.

A selectivity index can be calculated by comparing the potency of the compound at its intended target versus its potency at off-targets. A higher selectivity index indicates a more specific compound.

Illustrative Data Table: Selectivity Panel for this compound

Target% Inhibition at 10 µM
Primary Target 95%
Off-Target Receptor 112%
Off-Target Enzyme 15%
Off-Target Ion Channel 1< 2%

Compound Synergy and Antagonism Studies of this compound in Combination with Other Preclinical Agents

These studies investigate whether the therapeutic effect of this compound can be enhanced (synergy) or diminished (antagonism) when used in combination with other drugs.

Detailed Research Findings:

In a relevant cell-based assay, this compound would be tested in combination with a standard-of-care agent or another investigational drug. The effect of the combination would be compared to the effect of each agent alone. The results would be analyzed using mathematical models, such as the Chou-Talalay method, to determine a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Illustrative Data Table: Combination Study of this compound with Agent Z

CombinationCell LineEffectCombination Index (CI)
This compound + Agent ZCancer Cell Line ACell Viability0.6 (Synergy)
This compound + Agent ZCancer Cell Line BApoptosis0.5 (Synergy)

High-Throughput Screening (HTS) of this compound Libraries for Novel Indications

High-throughput screening (HTS) involves the rapid, automated testing of large numbers of chemical compounds. nih.govnuvisan.com If a library of this compound analogs has been synthesized, HTS can be used to screen them against a wide array of biological targets to identify potential new therapeutic uses (indications).

Detailed Research Findings:

A library of compounds structurally related to this compound would be assembled. This library would then be screened against a diverse panel of assays representing various disease pathways. "Hits" from the HTS campaign—compounds that show activity in a particular assay—would be subjected to further validation and dose-response studies to confirm their activity and potency. This approach can uncover unexpected therapeutic opportunities for a given chemical scaffold.

Illustrative Data Table: HTS Campaign for a this compound Library

Assay TargetLibrary SizeHit Rate (%)Confirmed Hits
Novel Kinase Panel5,0000.512
GPCR Panel5,0000.37
Ion Channel Panel5,0000.12

Due to the absence of specific preclinical in vivo pharmacological data for the compound "this compound" in the public domain, a detailed article according to the requested outline cannot be generated at this time. Extensive searches have not yielded specific research findings, data tables, or detailed discussions pertaining to the efficacy, pharmacodynamics, dose-response, administration, comparative efficacy, or tissue distribution of this particular molecule in animal models.

Fulfilling the user's request for a thorough and scientifically accurate article is not possible without available research data on "this compound." The strict adherence to the provided outline and the focus solely on this compound, as per the instructions, cannot be met with the currently accessible information.

Preclinical Pharmacokinetic Pk and Biotransformation Studies of N Propylthiazole 5 Carboxamide

Absorption Characteristics of N-Propylthiazole-5-carboxamide in Animal Models (e.g., Oral Bioavailability, Permeability)

Information regarding the extent and rate of this compound's absorption into the systemic circulation after administration is currently unavailable. To characterize its absorption, studies determining its oral bioavailability in relevant preclinical species (e.g., rats, mice, dogs) would be essential. These studies would compare plasma concentrations after oral and intravenous administration. Furthermore, in vitro permeability assays, such as those using Caco-2 cell monolayers, would be needed to predict its potential for passive diffusion across the intestinal barrier.

Distribution Profile of this compound in Animal Tissues and Organs (e.g., Blood-Brain Barrier Penetration)

There is no available data on how this compound distributes throughout the body in animal models. Tissue distribution studies are crucial to understand where the compound accumulates, which can inform both efficacy and potential toxicity. Key parameters would include the volume of distribution (Vd) and specific tissue-to-plasma concentration ratios. A critical aspect of the distribution profile for many compounds is its ability to cross the blood-brain barrier (BBB). Specific studies would be required to determine if this compound can penetrate the central nervous system.

Metabolic Pathways and Metabolite Identification of this compound in Preclinical Species

The biotransformation of this compound has not been described in the public domain. Metabolic studies, typically initiated with in vitro assays using liver microsomes or hepatocytes from different species (e.g., rat, dog, human), are necessary to identify the metabolic pathways. These studies would elucidate whether the compound undergoes Phase I (e.g., oxidation, reduction, hydrolysis) and/or Phase II (e.g., glucuronidation, sulfation) metabolism. Advanced analytical techniques like high-resolution mass spectrometry are then used to identify the chemical structures of any resulting metabolites.

Excretion Routes and Clearance Mechanisms of this compound in Animal Models

The pathways by which this compound and its potential metabolites are eliminated from the body are unknown. Excretion studies, often involving the collection of urine and feces over time after compound administration, are needed to determine the primary routes of elimination. Pharmacokinetic analysis from these studies would also determine key parameters such as the clearance rate (CL) and elimination half-life (t½) in various animal models.

Pharmacokinetic Modeling and Simulation for this compound in Preclinical Species

Without experimental data, no pharmacokinetic models for this compound have been developed. Once sufficient in vitro and in vivo data are generated, physiologically based pharmacokinetic (PBPK) models could be constructed. nih.gov These models integrate physicochemical properties of the drug with physiological data from preclinical species to simulate the ADME processes and can be invaluable for predicting human pharmacokinetics. nih.gov

Drug-Drug Interaction Potential of this compound at the Preclinical Metabolic Level

There is no information regarding the potential of this compound to interact with other drugs. In vitro studies are required to assess its potential to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov These assays are a standard part of preclinical safety assessment to predict the likelihood of clinically significant drug-drug interactions. europa.eu

Development of Advanced Analytical Methodologies for N Propylthiazole 5 Carboxamide Quantification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile N-Propylthiazole-5-carboxamide Derivatives or Impurities

While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may be present. nih.gov Such impurities could include residual solvents from the synthesis process (e.g., acetone, ethanol, dichloromethane) or volatile by-products.

For the analysis of non-volatile compounds or to improve chromatographic properties, a derivatization step can be employed to create a more volatile derivative of this compound. However, the primary use in this context is for impurity profiling.

In a typical GC-MS method, the sample is injected into a heated inlet, which vaporizes the volatile components. These components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fingerprint (mass spectrum) for each compound that allows for positive identification. semanticscholar.org

Interactive Table 2: Representative GC-MS Parameters for Volatile Impurity Analysis

ParameterCondition
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250°C
Oven ProgramInitial 40°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line Temp280°C
Ion Source Temperature230°C
Ionization ModeElectron Impact (EI), 70 eV
Scan Range35-550 amu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification of this compound in Preclinical Biological Matrices

For quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates from preclinical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. nih.govjapsonline.com

A robust bioanalytical method requires an efficient sample preparation procedure to remove proteins and other interfering substances. researchgate.net Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com An internal standard (IS), often a stable isotope-labeled version of the analyte (e.g., this compound-d7), is added at the beginning of the sample preparation process to correct for variability during extraction and analysis.

The extracted sample is then injected into an LC system, typically a UPLC for high throughput, for chromatographic separation. The eluent from the column is directed into the tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion of this compound. This ion is then fragmented, and the second quadrupole selects a specific fragment ion for detection. This highly specific parent-to-fragment transition provides excellent selectivity, minimizing interference from the complex biological matrix. nih.gov

Interactive Table 3: Example LC-MS/MS Bioanalytical Method Parameters

ParameterCondition
Biological MatrixRodent Plasma
Sample PreparationProtein Precipitation with Acetonitrile (containing Internal Standard)
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Analyte)e.g., m/z 185.1 → 112.1 (Hypothetical)
MRM Transition (IS)e.g., m/z 192.1 → 119.1 (Hypothetical)

Capillary Electrophoresis (CE) for Purity and Isomeric Separation of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative and complementary approach to HPLC for purity assessment. nih.gov Separation in CE is based on the differential migration of charged species in an electric field. nih.gov For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phase micelles that allow for the separation of neutral analytes.

CE is particularly powerful for chiral separations to determine enantiomeric purity if this compound possesses a stereocenter. mdpi.com By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, the two enantiomers can be resolved. nih.govresearchgate.net The method's high efficiency can resolve closely related impurities that may be difficult to separate by HPLC.

Interactive Table 4: Potential Capillary Electrophoresis Method Conditions

ParameterCondition for PurityCondition for Isomeric Separation
TechniqueMicellar Electrokinetic Chromatography (MEKC)Chiral CE
CapillaryFused Silica (B1680970), 50 µm i.d., 50 cm total lengthFused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE)25 mM Sodium Borate buffer, pH 9.2, with 50 mM Sodium Dodecyl Sulfate (SDS)20 mM Phosphate buffer, pH 2.5, with 15 mM Hydroxypropyl-β-Cyclodextrin
Voltage25 kV-20 kV
Temperature25°C20°C
DetectionUV, 265 nmUV, 265 nm

Automated and High-Throughput Analytical Techniques for this compound Analysis

In preclinical development, the ability to analyze a large number of samples quickly and efficiently is crucial. Automated and high-throughput techniques are essential for activities like screening compound libraries, metabolism studies, and pharmacokinetic screens. nih.gov

For this compound, this can be achieved by integrating automated liquid handling systems for sample preparation. nih.gov These systems can perform tasks like protein precipitation or liquid-liquid extraction in 96-well plate formats, significantly increasing throughput and reducing manual error.

The analytical instrumentation itself is also geared towards speed. UPLC systems with short run times (e.g., 2-3 minutes per sample) are standard for high-throughput quantification. mdpi.com The use of acoustic dispensing technology can enable the synthesis and screening of compound libraries on a nanomole scale, further accelerating early discovery efforts. nih.gov The combination of rapid chromatography, sensitive detection, and automated sample processing allows for the analysis of hundreds of samples per day, providing critical data in a timely manner.

Validation of Analytical Methods for this compound According to Preclinical Research Standards

Before any analytical method can be used to support preclinical studies, it must be rigorously validated to ensure it is suitable for its intended purpose. routledge.comregistech.com Method validation demonstrates that the procedure is accurate, reproducible, and sensitive. registech.com For preclinical studies conducted under Good Laboratory Practice (GLP) regulations, validation must follow specific guidelines. nih.gov

The key validation parameters include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net

Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. europa.eu

Stability: Evaluating the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at freezer temperatures. europa.eu

Interactive Table 5: Typical Acceptance Criteria for Preclinical Bioanalytical Method Validation

Validation ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (Mean % Bias)Within ±15% of nominal value (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
SelectivityNo significant interfering peaks at the retention time of the analyte and IS
Analyte Stability (% Change)Within ±15% of initial concentration

Preclinical Formulation Science and Delivery Systems for N Propylthiazole 5 Carboxamide

Pre-formulation Studies of N-Propylthiazole-5-carboxamide: Solubility, Stability, and Particle Engineering

Comprehensive pre-formulation studies are the cornerstone of rational formulation development. These initial investigations provide critical data on the inherent properties of a drug molecule, guiding the selection of appropriate excipients and manufacturing processes.

Solubility: The solubility of this compound across a range of physiologically relevant pH values and in various solvents is a fundamental parameter. This data dictates the potential for oral absorption and informs the choice of solubilization techniques if required.

Stability: A rigorous stability assessment is crucial to ensure that this compound remains chemically and physically unchanged throughout the formulation's shelf life and during its transit through the body. This involves subjecting the compound to stress conditions such as heat, humidity, light, and oxidative stress.

Particle Engineering: The particle size, shape, and morphology of this compound can significantly influence its dissolution rate and bioavailability. Techniques such as micronization and nano-milling can be employed to optimize these characteristics and enhance drug performance.

Development of Oral Dosage Forms for Preclinical Animal Studies of this compound

For many therapeutic indications, the oral route of administration is preferred due to its convenience and patient compliance. The development of oral dosage forms for preclinical animal studies requires careful consideration of the species-specific physiological differences.

Simple formulations such as solutions or suspensions in aqueous or lipid-based vehicles are often employed in early preclinical studies for ease of administration and to ensure consistent dosing. For later-stage preclinical evaluation, more complex formulations like tablets or capsules may be developed. A patent for an imidazole (B134444) derivative provides a general example of a tablet formulation, where the active compound is mixed with excipients like lactose (B1674315) and potato starch, granulated with a binder such as hydroxypropyl cellulose, and then compressed into tablets after the addition of a lubricant like magnesium stearate. google.com

Parenteral and Topical Formulation Strategies for this compound in Animal Models

In situations where oral administration is not feasible or desirable, parenteral (e.g., intravenous, intramuscular, subcutaneous) or topical formulations are developed.

Parenteral Formulations: These formulations bypass the gastrointestinal tract and provide rapid and complete bioavailability. The development of parenteral formulations for this compound would involve selecting appropriate sterile solvents or co-solvents, buffering agents to maintain a physiological pH, and tonicity-adjusting agents.

Topical Formulations: For localized drug delivery to the skin or mucous membranes, topical formulations such as creams, ointments, or gels may be developed. The ability of this compound to permeate the skin and its stability in various topical bases would be critical parameters to evaluate.

Nanotechnology-Based Delivery Systems for this compound (e.g., Nanoparticles, Liposomes)

Nanotechnology offers innovative solutions to overcome challenges associated with poor solubility, low bioavailability, and off-target toxicity.

Nanoparticles: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation, and potentially facilitate its transport across biological barriers. For instance, the use of sol-gel-based silica (B1680970) nanoparticles has been explored for other compounds to create nanocomposites for various applications. chemsrc.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of this compound could improve its pharmacokinetic profile and enable targeted delivery to specific tissues.

Sustained-Release and Targeted Delivery Approaches for this compound in Preclinical Settings

Sustained-Release Formulations: The goal of sustained-release formulations is to maintain therapeutic drug concentrations over an extended period, thereby reducing dosing frequency and improving patient compliance. This can be achieved by incorporating this compound into biodegradable polymer matrices or osmotic pump systems.

Targeted Delivery Systems: Targeted delivery aims to concentrate the therapeutic agent at the site of action, minimizing systemic exposure and associated side effects. This can be accomplished by conjugating this compound to ligands that bind to specific receptors or antigens on target cells.

Future Perspectives and Emerging Research Avenues for N Propylthiazole 5 Carboxamide

Integration of Artificial Intelligence and Machine Learning in N-Propylthiazole-5-carboxamide Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.govijettjournal.orgbpasjournals.com These computational tools offer the potential to significantly accelerate and refine the research pipeline for this compound.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which this compound or its derivatives may have high affinity and specificity.

De Novo Design: Generative AI models can design novel analogues of this compound with optimized pharmacological properties, such as enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles. nih.gov

Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, thereby reducing the reliance on time-consuming and expensive experimental screening.

High-Throughput Screening Analysis: AI can be employed to analyze the data from high-throughput screening assays, identifying promising lead compounds and discerning structure-activity relationships (SAR) with greater efficiency than manual methods. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML ApplicationDescriptionPotential Impact
Target IdentificationAnalysis of genomic, proteomic, and transcriptomic data to identify novel biological targets.Accelerated discovery of new therapeutic indications.
Generative DesignCreation of novel molecular structures with desired properties.Optimization of lead compounds for improved efficacy and safety.
ADMET PredictionIn silico prediction of pharmacokinetic and toxicological profiles.Reduced attrition rates in later stages of drug development.
SAR AnalysisAutomated analysis of structure-activity relationship data.Faster identification of key structural motifs for biological activity.

Exploration of Novel Therapeutic Areas and Biological Targets for this compound

The thiazole (B1198619) carboxamide scaffold is a versatile pharmacophore present in a range of biologically active compounds. nih.govnih.govmdpi.com This suggests that this compound could have therapeutic potential across multiple disease areas.

Future research should focus on exploring its activity in:

Oncology: Thiazole derivatives have demonstrated anticancer properties by targeting various biological pathways involved in tumor growth and proliferation. mdpi.comnih.govmdpi.com Investigating the effects of this compound on cancer cell lines and xenograft models could reveal its potential as an antineoplastic agent.

Neurodegenerative Diseases: Some thiazole-carboxamides have been shown to modulate the activity of receptors in the central nervous system, such as AMPA receptors, suggesting a potential role in treating neurological disorders. nih.govresearchgate.net

Infectious Diseases: The thiazole ring is a component of some antimicrobial agents. nih.govmdpi.com Screening this compound against a panel of bacterial and fungal pathogens could uncover novel anti-infective properties.

Inflammatory Disorders: Certain thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Table 2: Potential Therapeutic Areas and Biological Targets for this compound
Therapeutic AreaPotential Biological Target(s)Rationale
OncologyKinases, Tubulin, Apoptotic PathwaysKnown anticancer activity of the thiazole scaffold. nih.govmdpi.com
Neurodegenerative DiseasesAMPA Receptors, Other Neurotransmitter ReceptorsObserved neuroprotective potential of similar compounds. nih.govresearchgate.net
Infectious DiseasesBacterial or Fungal EnzymesAntimicrobial properties of some thiazole derivatives. nih.govmdpi.com
Inflammatory DisordersCOX-1, COX-2Anti-inflammatory activity of related thiazole carboxamides. nih.gov

Challenges and Opportunities in the Translational Research of this compound

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. For this compound, this process will involve navigating several challenges and leveraging key opportunities.

Challenges:

Lack of Predictive Animal Models: For many complex human diseases, particularly in neurology, the available animal models may not accurately recapitulate the human condition, making it difficult to predict clinical efficacy. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling: Establishing a clear understanding of the absorption, distribution, metabolism, excretion, and target engagement of this compound in vivo is a complex and resource-intensive process.

Scalable Synthesis: Developing a cost-effective and scalable synthetic route for the large-scale production of this compound will be crucial for clinical development.

Opportunities:

Biomarker Development: Identifying and validating biomarkers that can track the biological activity of this compound in preclinical models and, eventually, in humans would greatly facilitate its clinical translation.

Collaborative Research: Partnerships between academic institutions, pharmaceutical companies, and contract research organizations can provide the necessary expertise and resources to overcome the hurdles of translational research.

Development of this compound as a Chemical Biology Tool

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe to investigate biological processes. nih.gov A high-quality chemical probe is a small molecule that can selectively modulate a specific protein target, thereby enabling the study of that protein's function in cells and organisms. nih.gov

To be utilized as a chemical probe, this compound would need to exhibit:

High Potency and Selectivity: The compound should potently interact with its intended target with minimal off-target effects.

Cellular Activity: It must be able to penetrate cell membranes and engage its target in a cellular context.

A Well-Characterized Mechanism of Action: A clear understanding of how the compound modulates its target is essential for interpreting experimental results.

The development of this compound as a chemical probe could facilitate the validation of novel drug targets and enhance our understanding of fundamental biology.

Ethical Considerations in Preclinical this compound Research

The preclinical investigation of any new chemical entity, including this compound, must be conducted within a robust ethical framework. lindushealth.com This framework is designed to ensure the responsible conduct of research and to uphold societal values.

Key ethical considerations include:

Animal Welfare: When animal studies are necessary, they must be designed to minimize pain and distress, and the number of animals used should be kept to a minimum (the "3Rs" principle: Replacement, Reduction, and Refinement).

Scientific Integrity: Research must be conducted with rigor and transparency to ensure the validity and reproducibility of the findings. biobostonconsulting.com This includes robust study design, objective data analysis, and adherence to Good Laboratory Practices (GLP). biobostonconsulting.comsrce.hr

Data Sharing: There is an ethical imperative to share research findings, including both positive and negative results, to prevent unnecessary duplication of studies and to advance scientific knowledge. nih.gov

Adherence to these ethical principles is not only a moral obligation but also a prerequisite for building public trust in the scientific enterprise. lindushealth.com

Addressing Unmet Needs Through Continued Research on this compound

Continued research into this compound and its analogues holds the potential to address significant unmet medical needs. The versatility of the thiazole carboxamide scaffold suggests that this line of inquiry could lead to the development of novel therapies for a range of debilitating conditions.

By systematically exploring the biological activities of this compound, optimizing its pharmacological properties, and rigorously evaluating its therapeutic potential, the scientific community can work towards translating this promising chemical entity into tangible benefits for patients. The journey from a single molecule to a life-changing medicine is long and challenging, but the potential rewards for human health make the endeavor a worthy one.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-propylthiazole-5-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiazole-5-carboxylic acid derivatives and propylamine. For example, amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, organic solvents such as DMF) is effective . Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity (>95%) .

Q. How can analytical techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., propyl chain attachment to the thiazole ring) and carboxamide functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm1^{-1}) to verify carboxamide formation .

Q. What are the key physicochemical properties influencing solubility and bioavailability?

  • Methodological Answer :

  • LogP : Calculate partition coefficients (e.g., using software like MarvinSketch) to predict lipophilicity. Thiazole rings and carboxamide groups typically reduce LogP, enhancing aqueous solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, critical for storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological activity?

  • Methodological Answer :

  • Functional Group Modifications : Replace the propyl group with cyclopropyl or fluorinated alkyl chains to assess effects on antimicrobial or anticancer activity .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or pyrazole moieties to optimize binding affinity to target proteins .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase) and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH, temperature, cell line). For example, discrepancies in cytotoxicity may arise from variations in cell permeability .
  • Metabolite Profiling : Use LC-MS to identify metabolic byproducts (e.g., hydrolysis of carboxamide to carboxylic acid) that may alter activity .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate hepatic clearance, cytochrome P450 interactions, and potential hepatotoxicity .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation pathways .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Apoptosis Assay : Use Annexin V-FITC/PI staining and flow cytometry to quantify programmed cell death .

Q. How can reaction mechanisms for carboxamide formation be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying temperatures and solvent polarities to infer activation parameters (e.g., ΔH\Delta H^\ddagger) .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to track amide bond formation via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.